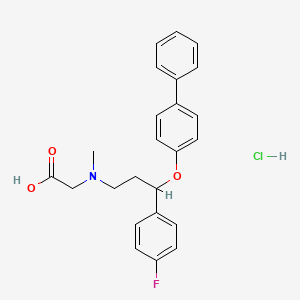

epi-Sancycline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Enhanced Antitumor Activity and Reduced Cytotoxicity

Epi-Sancycline, when modified to include a nitric oxide (NO)-releasing moiety, shows an increased antitumor activity while sparing non-tumoral cells from cytotoxicity. This dual action is crucial for improving chemotherapy outcomes and minimizing damage to healthy cells (Santucci et al., 2006).

Nanotechnology in Drug Delivery

The encapsulation of Epi-Sancycline in poly-lactic-co-glycolic acid (PLGA) nanoparticles has demonstrated a significant improvement in oral bioavailability. This approach showcases the potential of nanotechnology in enhancing the delivery and efficacy of chemotherapy agents, offering a promising alternative to traditional intravenous administration (Tariq et al., 2015).

Targeted Cancer Therapy

A novel Epi-Sancycline-modified polyvalent aptamer system has been developed for targeted treatment of cancer cells, showing a pH-dependent drug release and enhanced cytotoxicity in target cells compared with non-targeted cells. This targeted delivery system represents a significant advancement in the development of more efficient and less toxic cancer therapies (Yazdian-Robati et al., 2016).

Investigation into Cardiotoxicity and Protective Strategies

Research has also focused on the cardiotoxic effects of Epi-Sancycline and strategies for protection against such toxicity. For instance, co-administration of Epi-Sancycline with flavanols or other compounds has been studied for its potential to reduce infarct size in models of ischemia-reperfusion injury, highlighting the importance of mitigating adverse effects associated with anthracycline therapy (Ortiz-Vilchis et al., 2014).

Mechanistic Insights and Molecular Targets

Epi-Sancycline has been utilized to investigate molecular mechanisms underlying cancer progression and treatment response. Studies have explored its effects on gene expression, cellular pathways, and the interaction with specific molecular targets, such as the UDP Glucuronosyltransferase 2B7 expression in liver cancer cells. Such research provides valuable insights into the drug's mechanism of action and potential strategies for enhancing its therapeutic index while minimizing side effects (Hu et al., 2014).

特性

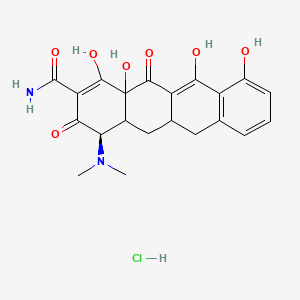

IUPAC Name |

(4R)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9?,10?,15-,21?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJFGLCHAOVWRZ-FLSPFTRFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849541 |

Source

|

| Record name | (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

epi-Sancycline | |

CAS RN |

906364-48-5 |

Source

|

| Record name | (4R)-4-(Dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)